N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide
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Overview
Description
N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenyl group, a pyridinyl group, and a piperazine ring, which are linked through an ethyl chain and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through nucleophilic substitution reactions involving pyridine derivatives.
Formation of the Carboxamide Group: The carboxamide group is typically formed through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: mCPBA, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Solvents: Toluene, ethyl acetate, ethanol
Major Products Formed
N-Oxides: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing significant activity against Mycobacterium tuberculosis.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication . The compound may also interact with receptors in the human body, modulating various physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: A compound with a similar piperazine structure but different functional groups.
Substituted N-phenylpyrazine-2-carboxamides: These compounds share structural similarities and are also investigated for their anti-tubercular activity.
Uniqueness
N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90125-73-8 |
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Molecular Formula |
C18H22N4O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-phenyl-4-(2-pyridin-2-ylethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H22N4O/c23-18(20-17-7-2-1-3-8-17)22-14-12-21(13-15-22)11-9-16-6-4-5-10-19-16/h1-8,10H,9,11-15H2,(H,20,23) |
InChI Key |
FMZXXYJUXKEJLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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